molecular formula C16H23NO2 B14136900 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one CAS No. 43162-19-2

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B14136900
CAS No.: 43162-19-2
M. Wt: 261.36 g/mol
InChI Key: WPGPZWDTKXPQEE-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxy, phenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidin-4-one: A precursor in the synthesis of 3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one.

    Benzaldehyde: Used in the synthesis of the compound.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, phenyl, and piperidine moieties makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

43162-19-2

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C16H23NO2/c1-15(2)10-12(18)13(16(3,4)17-15)14(19)11-8-6-5-7-9-11/h5-9,13-14,17,19H,10H2,1-4H3

InChI Key

WPGPZWDTKXPQEE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(N1)(C)C)C(C2=CC=CC=C2)O)C

solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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